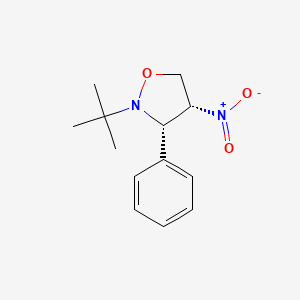![molecular formula C14H6Cl4F2N2O2 B14424396 2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide CAS No. 83121-22-6](/img/structure/B14424396.png)
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro and tetrachlorophenyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 2,3,4,5-tetrachloroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The difluoro and tetrachlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzoic Acid: A precursor in the synthesis of various fluorinated compounds.
2,3,4,5-Tetrachloroaniline: Used in the synthesis of chlorinated aromatic compounds.
2,6-Difluorobenzamide: Shares a similar benzamide core but lacks the tetrachlorophenyl group
Uniqueness
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide is unique due to its combination of difluoro and tetrachlorophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
83121-22-6 |
|---|---|
Fórmula molecular |
C14H6Cl4F2N2O2 |
Peso molecular |
414.0 g/mol |
Nombre IUPAC |
2,6-difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H6Cl4F2N2O2/c15-5-4-8(11(17)12(18)10(5)16)21-14(24)22-13(23)9-6(19)2-1-3-7(9)20/h1-4H,(H2,21,22,23,24) |
Clave InChI |
JNBDIGKCSQUJBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)





![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)







